4-[2-(2-methylindol-1-yl)ethyl]morpholine
CAS No.: 103608-37-3
Cat. No.: VC3850117
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(2-methylindol-1-yl)ethyl]morpholine - 103608-37-3](/images/structure/VC3850117.png)
Specification
CAS No. | 103608-37-3 |
---|---|
Molecular Formula | C15H20N2O |
Molecular Weight | 244.33 g/mol |
IUPAC Name | 4-[2-(2-methylindol-1-yl)ethyl]morpholine |
Standard InChI | InChI=1S/C15H20N2O/c1-13-12-14-4-2-3-5-15(14)17(13)7-6-16-8-10-18-11-9-16/h2-5,12H,6-11H2,1H3 |
Standard InChI Key | ASRCZIZEMMGLDI-UHFFFAOYSA-N |
SMILES | CC1=CC2=CC=CC=C2N1CCN3CCOCC3 |
Canonical SMILES | CC1=CC2=CC=CC=C2N1CCN3CCOCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to a 2-methylindole group through a two-carbon ethyl chain. The indole moiety consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, substituted with a methyl group at the second position .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
CAS Number | 103608-37-3 |
Molecular Weight | 244.33 g/mol |
XLogP3-AA | 2.7 (predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
The morpholine ring contributes to the molecule’s polarity, while the indole group enhances lipophilicity, enabling balanced blood-brain barrier (BBB) permeability .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 4-[2-(2-methylindol-1-yl)ethyl]morpholine typically involves N-alkylation of 2-methylindole with a morpholine-containing precursor. A validated method includes:
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N-Alkylation: Reacting 2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate .
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Purification: Column chromatography or recrystallization yields the final product with >95% purity .
Alternative Approaches
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Reductive Amination: Morpholine derivatives can be synthesized via reductive amination of aldehydes with secondary amines, though this method is less common for this specific compound .
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes but requires specialized equipment .
Applications in Medicinal Chemistry
Central Nervous System Drug Development
The compound’s BBB permeability makes it a candidate for CNS-targeted therapies:
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Neuropathic Pain: Modulates CB2 receptors to attenuate pain signaling without psychoactive effects .
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Alzheimer’s Disease: Derivatives inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key targets in neurodegeneration .
Anti-Inflammatory Agents
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COX-1/COX-2 Dual Inhibition: Analogues reduce prostaglandin synthesis with values of 8–14 µM .
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Cytokine Suppression: Orally active in reducing IL-6 and TNF-α in preclinical models .
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Morpholine-Indole Derivatives
The 2-methyl substitution enhances CB2 selectivity compared to unsubstituted indole derivatives .
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